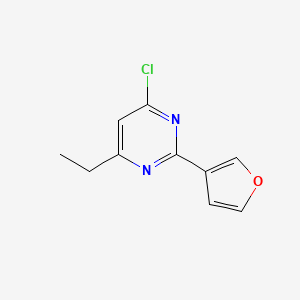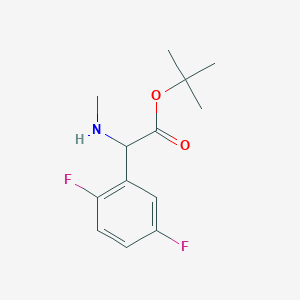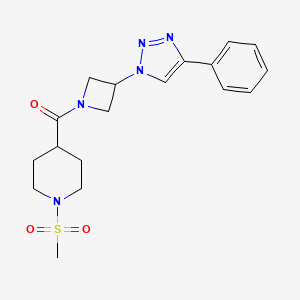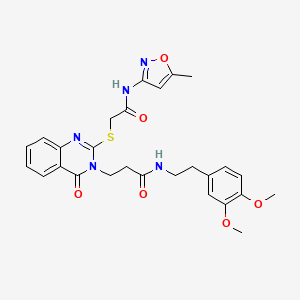![molecular formula C11H6Cl2F3N B2760252 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 259196-49-1](/img/structure/B2760252.png)
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole” is a type of organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenyl group that is substituted with two chlorine atoms and a trifluoromethyl group . This compound is likely to be used in the synthesis of various pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Vilsmeier-Haack reagent, which is commonly used for formylation of both aromatic and heteroaromatic substrates . The reagent has also been extensively used for effecting various chemical transformations with other classes of compounds . Many of these reactions have led to novel and convenient routes for the synthesis of various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole” is characterized by a pyrrole ring attached to a phenyl ring. The phenyl ring is substituted with two chlorine atoms and a trifluoromethyl group . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole” are likely to involve the formation of new bonds at the pyrrole ring or the phenyl ring. The reactions may also involve the substitution of the chlorine atoms or the trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole” are likely to be influenced by its molecular structure. The presence of the pyrrole ring, the phenyl ring, the chlorine atoms, and the trifluoromethyl group can affect properties such as solubility, reactivity, and stability .Applications De Recherche Scientifique
Electronic Properties and Materials Science
Electronically Intercommunicating Iron Centers in Di- and Tetraferrocenyl Pyrroles
Research on diferrocenyl-1-phenyl-1H-pyrroles has revealed insights into the electronic and structural properties of compounds containing the pyrrole unit. These studies demonstrate the capability of pyrrole derivatives to undergo electron delocalization and display reversible one-electron transfer processes. Such properties are vital for the development of electronic materials and sensors, indicating that 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole could find applications in electronic devices and conductivity modulation (Hildebrandt, Schaarschmidt, & Lang, 2011).
Photoluminescent Polymers
Photoluminescent Conjugated Polymers
Incorporating pyrrole units into conjugated polymers has been shown to result in materials with significant photoluminescence, useful for electronic applications. For instance, polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units exhibit strong photoluminescence, making them suitable for thin-film electronic devices. This suggests that derivatives of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole could be valuable for creating new optoelectronic materials (Beyerlein & Tieke, 2000).
Supramolecular Chemistry and Anion Recognition
Double-Cavity Calix[4]pyrrole Derivative for Fluoride Anion
The study of calix[4]pyrrole derivatives, which exhibit enhanced hosting capabilities for anions like fluoride, underscores the potential of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole in supramolecular chemistry. Such compounds can serve as selective sensors or receptors for anions, which is crucial for environmental monitoring and the development of chemical sensors (Danil de Namor & Shehab, 2005).
Organic Synthesis and Fluorination Reactions
Microwave-Assisted Fluorination of 2-Acylpyrroles
The ability to selectively fluorinate pyrrole rings, as demonstrated in the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid, highlights the versatility of pyrrole derivatives in organic synthesis. This process underscores the potential applications of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole in the synthesis of novel organic compounds, especially those requiring specific fluorination for their activity or stability (Troegel & Lindel, 2012).
Mécanisme D'action
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can lead to unexpected biological activity results due to the high electronegativity of fluorine and the high carbon-fluorine bond energy .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of pharmacological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, anti-inflammatory, antiparasitic, and antidiabetic effects .
Action Environment
It’s known that environmental factors can significantly influence the action and stability of similar compounds .
Safety and Hazards
Orientations Futures
The future research directions for “1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole” could involve exploring its potential applications in various fields such as pharmaceuticals and agrochemicals. It could also involve studying its biological activities and developing methods to synthesize it more efficiently .
Propriétés
IUPAC Name |
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c12-7-5-8(11(14,15)16)10(9(13)6-7)17-3-1-2-4-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJADPOYOMFBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)

![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)


![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/no-structure.png)



![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2760182.png)



